molecular formula C9H11N3 B1386923 (2-methyl-2H-indazol-7-yl)methanamine CAS No. 1144044-67-6

(2-methyl-2H-indazol-7-yl)methanamine

Cat. No.: B1386923
CAS No.: 1144044-67-6
M. Wt: 161.2 g/mol
InChI Key: LIIMTLFJRIQKEQ-UHFFFAOYSA-N
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Description

“(2-methyl-2H-indazol-7-yl)methanamine” is a chemical compound with the molecular formula C9H11N3 . It has a molecular weight of 161.21 g/mol. The IUPAC name for this compound is “this compound” and its InChI code is 1S/C9H11N3/c1-12-6-8-4-2-3-7(5-10)9(8)11-12/h2-4,6H,5,10H2,1H3 .


Molecular Structure Analysis

The molecular structure of “this compound” consists of a 2H-indazole ring, which is a type of azole ring that contains two nitrogen atoms, with a methyl group and a methanamine group attached .


Physical and Chemical Properties Analysis

“this compound” is a chemical compound with the molecular formula C9H11N3 and a molecular weight of 161.21 g/mol. The InChI code for this compound is 1S/C9H11N3/c1-12-6-8-4-2-3-7(5-10)9(8)11-12/h2-4,6H,5,10H2,1H3 .

Biochemical Analysis

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of (2-methyl-2H-indazol-7-yl)methanamine can change over time. The compound’s stability and degradation are important factors that influence its long-term effects on cellular function. Studies have shown that this compound remains stable under specific conditions, but it can degrade over time, leading to a decrease in its efficacy. Long-term exposure to this compound has been associated with changes in cellular function, such as altered gene expression and metabolic activity .

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At low doses, the compound may exhibit therapeutic effects, such as reducing inflammation or inhibiting tumor growth. At high doses, this compound can cause toxic or adverse effects, including liver damage and oxidative stress. Threshold effects have been observed, where a specific dosage is required to achieve the desired therapeutic outcome without causing toxicity .

Transport and Distribution

The transport and distribution of this compound within cells and tissues are critical for its biological activity. The compound can interact with transporters and binding proteins that facilitate its uptake and localization within specific cellular compartments. These interactions can affect the compound’s accumulation and distribution, influencing its efficacy and toxicity. For instance, this compound has been shown to accumulate in the liver and kidneys, where it exerts its therapeutic effects .

Subcellular Localization

The subcellular localization of this compound is essential for its activity and function. The compound can be directed to specific compartments or organelles within the cell through targeting signals or post-translational modifications. This localization can influence the compound’s interaction with biomolecules and its overall biological activity. For example, this compound has been found to localize in the mitochondria, where it affects cellular energy production and apoptosis .

Properties

IUPAC Name

(2-methylindazol-7-yl)methanamine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H11N3/c1-12-6-8-4-2-3-7(5-10)9(8)11-12/h2-4,6H,5,10H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LIIMTLFJRIQKEQ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C=C2C=CC=C(C2=N1)CN
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H11N3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

161.20 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthesis routes and methods

Procedure details

To a solution of 2-methyl-2H-indazole-7-carbonitrile (1 equiv.) in methanol and aq. ammonia solution (9:1), catalytic amount of Raney Nickel was added. Reaction mass was stirred at room temperature under hydrogen pressure (balloon pressure) for 2-5 h. On completion of reaction, it was filtered through celite bed and filtrate was concentrated under reduce pressure to afford the title compound (quant. yield).
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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